molecular formula C23H29NO B14143712 3-Ethyl-4-(2-methylprop-2-enyl)-2,6-diphenylpiperidin-4-ol CAS No. 5984-42-9

3-Ethyl-4-(2-methylprop-2-enyl)-2,6-diphenylpiperidin-4-ol

Cat. No.: B14143712
CAS No.: 5984-42-9
M. Wt: 335.5 g/mol
InChI Key: SBRJFDJPIAPOCA-UHFFFAOYSA-N
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Description

3-Ethyl-4-(2-methylprop-2-enyl)-2,6-diphenylpiperidin-4-ol is a complex organic compound belonging to the piperidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-(2-methylprop-2-enyl)-2,6-diphenylpiperidin-4-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-(2-methylprop-2-enyl)-2,6-diphenylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Ethyl-4-(2-methylprop-2-enyl)-2,6-diphenylpiperidin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-(2-methylprop-2-enyl)-2,6-diphenylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpiperidine: A simpler analog with a single phenyl group.

    2,6-Diphenylpiperidine: Lacks the ethyl and 2-methylprop-2-enyl substitutions.

    3-Ethylpiperidine: A less complex analog with only an ethyl group.

Uniqueness

3-Ethyl-4-(2-methylprop-2-enyl)-2,6-diphenylpiperidin-4-ol is unique due to its highly substituted piperidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

5984-42-9

Molecular Formula

C23H29NO

Molecular Weight

335.5 g/mol

IUPAC Name

3-ethyl-4-(2-methylprop-2-enyl)-2,6-diphenylpiperidin-4-ol

InChI

InChI=1S/C23H29NO/c1-4-20-22(19-13-9-6-10-14-19)24-21(18-11-7-5-8-12-18)16-23(20,25)15-17(2)3/h5-14,20-22,24-25H,2,4,15-16H2,1,3H3

InChI Key

SBRJFDJPIAPOCA-UHFFFAOYSA-N

Canonical SMILES

CCC1C(NC(CC1(CC(=C)C)O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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